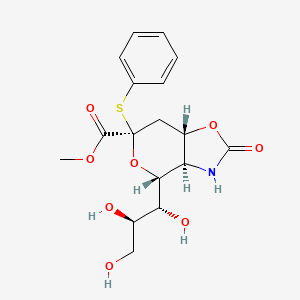
Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is a useful research compound. Its molecular formula is C17H21NO8S and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate, with the CAS number 934591-79-4, is a synthetic compound that has garnered interest in various fields of biological research. Its complex structure and potential biological activities make it a subject of investigation for therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO8S |
| Molecular Weight | 399.414 g/mol |
| InChI Key | PWTWMNLOCAQKPJ-LDMYBJDZSA-N |
| PubChem CID | 133554242 |
| IUPAC Name | Methyl 2-oxo-6-phenylsulfanyl-4-[(1S,2S)-1,2,3-trihydroxypropyl]-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
Physical Properties
- Appearance : Crystalline powder
- Color : White-Yellow
- Purity : ≥98.0% (HPLC)
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Glycosylation : It has been shown to inhibit glycosylation processes in various cell lines, which is crucial for cellular communication and function.
- Modulation of Cytokine Activity : Studies suggest that it may influence cytokine production, particularly interleukin (IL)-15, which plays a role in inflammatory responses and autoimmune disorders .
Study on Cytokine Modulation
A study published in the Journal of Immunology investigated the effects of methyl (Phenyl 5-N,4-O-Carbonyl) on IL-15 production in immune cells. The findings suggested that treatment with this compound led to a significant reduction in IL-15 levels compared to untreated controls. This reduction correlated with decreased activation of T-cells and natural killer (NK) cells, indicating potential therapeutic applications in autoimmune diseases .
Antiviral Activity
Another notable study explored the antiviral properties of this compound against influenza viruses. In vitro assays demonstrated that methyl (Phenyl 5-N,4-O-Carbonyl) significantly inhibited viral replication by interfering with the viral entry process into host cells. The mechanism was attributed to its ability to modify glycoprotein structures on the viral surface .
Toxicological Profile
While the biological activities are promising, understanding the toxicological aspects is equally crucial:
- Acute Toxicity Studies : In animal models, acute toxicity was assessed at various doses. No severe adverse effects were observed at lower concentrations; however, higher doses resulted in mild liver and kidney stress .
- Long-term Exposure Risks : Long-term studies indicated potential risks for organ-specific toxicity at elevated doses, necessitating careful consideration for therapeutic use .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytokine Modulation | Decreased IL-15 levels | |
| Antiviral Activity | Inhibition of influenza virus replication | |
| Toxicity | Mild liver stress at high doses |
Chemical Comparison with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|
| Methyl (Phenyl 5-N) | 399.414 | Cytokine modulation |
| Methyl (Acetamido) | 567.56 | Antiviral properties |
特性
IUPAC Name |
methyl (3aR,4R,6R,7aS)-2-oxo-6-phenylsulfanyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO8S/c1-24-15(22)17(27-9-5-3-2-4-6-9)7-11-12(18-16(23)25-11)14(26-17)13(21)10(20)8-19/h2-6,10-14,19-21H,7-8H2,1H3,(H,18,23)/t10-,11+,12-,13-,14-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTWMNLOCAQKPJ-NPPSNJSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2C(C(O1)C(C(CO)O)O)NC(=O)O2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)O2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














